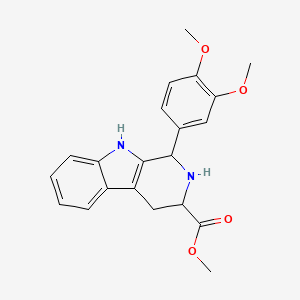

methyl 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Methyl 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate (MDC) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its interactions with neurotransmitter systems, antiproliferative effects against cancer cells, and potential therapeutic applications.

1. Pharmacological Profile

1.1 Interaction with Neurotransmitter Systems

MDC is structurally related to beta-carboline derivatives known for their interaction with central nervous system (CNS) receptors. Studies indicate that beta-carbolines can modulate GABAergic activity and influence anxiety-related behaviors. For instance, methyl beta-carboline-3-carboxylate (beta CCM), a related compound, was shown to reduce social interaction in rats through central mechanisms involving the nucleus raphé dorsalis (NRD) . This suggests that MDC may also exhibit anxiolytic or anxiogenic properties depending on its dosage and administration route.

2. Antiproliferative Activity

2.1 Cancer Cell Lines

Recent research has highlighted the antiproliferative effects of beta-carboline derivatives against various cancer cell lines. For example, compounds similar to MDC were evaluated for their efficacy against breast cancer cell lines MCF-7 and MDA-MB-231. One study reported IC50 values of 13.61 μM for MCF-7 and 22.76 μM for MDA-MB-231 cells . These results indicate that MDC could possess significant anticancer properties, warranting further investigation into its mechanism of action.

Table 1: Antiproliferative Activity of Beta-Carboline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| MDC | MCF-7 | 13.61 |

| MDC | MDA-MB-231 | 22.76 |

| Ethyl β-Carboline-3-Carboxylate | SiHa (Cervical) | Not specified |

| Other β-Carboline Derivatives | Various | Varies |

3.1 Molecular Interactions

The biological activity of MDC may be attributed to its ability to bind selectively to benzodiazepine receptors in the brain, similar to other beta-carboline compounds . Binding studies have shown that these compounds can modulate receptor activity, potentially influencing neurotransmitter release and cellular signaling pathways involved in cancer progression.

3.2 Induction of Apoptosis

In cervical cancer models, ethyl β-carboline-3-carboxylate was found to induce reactive oxygen species (ROS) production and activate the p38/MAPK signaling pathway, leading to apoptosis in SiHa cells . It is plausible that MDC may exhibit similar mechanisms given its structural characteristics.

4. Case Studies and Research Findings

4.1 In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of MDC. Preliminary investigations into related compounds have demonstrated promising results in animal models for conditions such as malaria . The safety profile and therapeutic efficacy observed in these studies provide a foundation for future research on MDC.

4.2 Toxicity Assessments

Toxicity assessments are essential for evaluating the safety of MDC. Compounds structurally related to MDC have been shown to have minimal toxicity at effective doses in preclinical studies . Further toxicological evaluations specific to MDC will be necessary to confirm its safety for potential clinical applications.

Aplicaciones Científicas De Investigación

Antimalarial Activity

Research has indicated that derivatives of tetrahydro-beta-carbolines exhibit promising antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. A study reported the synthesis of various tetrahydro-beta-carboline derivatives, including methyl 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate. In vitro assays demonstrated significant activity against the malaria parasite with minimal cytotoxicity to human cells .

Anticancer Properties

Beta-carboline derivatives have been studied for their anticancer potential. The compound has shown efficacy in inhibiting the growth of various cancer cell lines. For instance, a study highlighted that certain beta-carboline derivatives possess selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Neuroprotective Effects

The neuroprotective properties of beta-carbolines have garnered attention in neuropharmacology. This compound has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis. These effects are attributed to the compound's ability to modulate neurotransmitter systems and reduce inflammation in neural tissues .

Antifungal Activity

Recent studies have explored the antifungal properties of tetrahydro-beta-carboline derivatives. The compound demonstrated significant antifungal activity against various plant pathogenic fungi, making it a candidate for agricultural applications as a natural fungicide .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction mechanisms between this compound and biological targets such as enzymes involved in metabolic pathways of pathogens. These studies provide insights into optimizing the compound's structure for enhanced biological activity .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

methyl 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-25-17-9-8-12(10-18(17)26-2)19-20-14(11-16(23-19)21(24)27-3)13-6-4-5-7-15(13)22-20/h4-10,16,19,22-23H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBFFNNCFFBKKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.